H-Cys(Bzl)-OH

Description

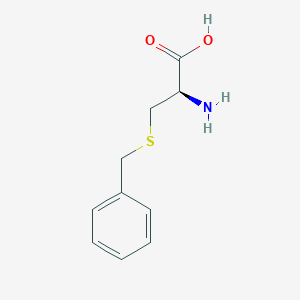

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-benzylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBAYRBVXCRIHT-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25988-62-9 | |

| Record name | Poly(S-benzyl-L-cysteine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25988-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60180650 | |

| Record name | Poly-S-benzylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3054-01-1, 25988-62-9 | |

| Record name | S-Benzyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3054-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Benzylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Benzylcysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Cysteine, S-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly-S-benzylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-benzyl-L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-BENZYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VRE13M548 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of S-Benzyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Benzyl-L-cysteine is a protected form of the amino acid L-cysteine, where a benzyl group is attached to the sulfur atom. This modification prevents the formation of disulfide bonds and makes it a valuable building block in peptide synthesis and various research applications.[1][2][] Its antioxidant properties also make it a compound of interest in the development of pharmaceuticals and cosmetic formulations.[2] This guide provides a comprehensive overview of the fundamental chemical properties of S-Benzyl-L-cysteine, complete with experimental protocols and data presented for clarity and ease of use by researchers.

Physicochemical Properties

The core physicochemical properties of S-Benzyl-L-cysteine are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [2][4] |

| Molecular Formula | C₁₀H₁₃NO₂S | [4][5] |

| Molecular Weight | 211.28 g/mol | [5][6][7] |

| Melting Point | 214 °C (decomposes) | [7][8][9] |

| Optical Rotation | [α]²⁰/D +23° (c=2 in 1 M NaOH) | [7] |

Table 2: Solubility Profile

| Solvent | Solubility of L-cysteine ( g/100 mL at 25°C) |

| Water | 28 |

| Ethanol | Soluble |

| Acetone | Insoluble |

| Acetic Acid | Freely soluble |

| Ether | Insoluble |

| Benzene | Insoluble |

| Carbon Tetrachloride | Insoluble |

| Ethyl Acetate | Insoluble |

| Source:[11] |

Table 3: Acidity

| Property | Value | Note |

| pKa | 2.10 ± 0.10 | Predicted value for the carboxylic acid group.[8][10] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of S-Benzyl-L-cysteine.

Infrared (IR) Spectroscopy

The IR spectrum of S-Benzyl-L-cysteine shows characteristic peaks corresponding to its functional groups. A representative spectrum is available through various chemical suppliers and databases.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Mass spectrometry data for S-Benzyl-L-cysteine is available, with characteristic fragmentation patterns that can be used for its identification.[14]

Experimental Protocols

The following sections detail the methodologies for determining the key chemical properties of S-Benzyl-L-cysteine.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid and observing the temperature range over which it transitions from a solid to a liquid. A sharp melting point range is indicative of high purity.

Methodology:

-

A small amount of finely powdered S-Benzyl-L-cysteine is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Solubility

Principle: The solubility of a compound in a particular solvent at a given temperature is determined by preparing a saturated solution and quantifying the amount of dissolved solute.

Methodology:

-

An excess amount of S-Benzyl-L-cysteine is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

The undissolved solid is removed by filtration or centrifugation.

-

A known volume of the saturated solution is carefully removed, and the solvent is evaporated.

-

The mass of the remaining solid is measured to determine the concentration of the saturated solution.

Measurement of Optical Rotation

Principle: The optical rotation of a chiral compound is measured using a polarimeter, which determines the angle by which the plane of polarized light is rotated when passed through a solution of the compound.

Methodology:

-

A solution of S-Benzyl-L-cysteine of a known concentration (e.g., 2 g/100 mL in 1 M NaOH) is prepared.

-

The polarimeter cell is filled with the solution, ensuring no air bubbles are present.

-

The cell is placed in the polarimeter, and the angle of rotation is measured.

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the molecule's functional groups.

Methodology (KBr Pellet Method):

-

A small amount of S-Benzyl-L-cysteine is thoroughly ground with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of an IR spectrometer.

-

The IR spectrum is recorded over the desired wavelength range.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis of S-Benzyl-L-cysteine, a reversed-phase HPLC method is commonly employed.

Methodology:

-

Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA).

-

Standard Solution Preparation: A standard solution of S-Benzyl-L-cysteine of known concentration is prepared in a suitable solvent.

-

Sample Solution Preparation: A solution of the S-Benzyl-L-cysteine sample to be analyzed is prepared at a similar concentration to the standard.

-

Chromatographic Conditions: The HPLC system is equilibrated with the mobile phase. A C18 column is typically used. The flow rate, column temperature, and UV detection wavelength are set.

-

Injection and Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of S-Benzyl-L-cysteine are recorded.

-

Purity Calculation: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the purity analysis of S-Benzyl-L-cysteine using High-Performance Liquid Chromatography (HPLC).

Conclusion

This technical guide has provided a detailed overview of the core chemical properties of S-Benzyl-L-cysteine, tailored for a scientific audience. The tabulated data, coupled with detailed experimental protocols, serves as a valuable resource for researchers and professionals in drug development. The provided workflow for HPLC analysis offers a practical guide for purity assessment. While some experimental data, such as a comprehensive solubility profile and experimentally determined pKa, remain to be fully elucidated in the literature, this guide consolidates the currently available information to facilitate further research and application of this important amino acid derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 4. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. S-ベンジル-L-システイン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. hmdb.ca [hmdb.ca]

- 12. S-Benzyl-L-cysteine(3054-01-1) IR Spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]

role of the benzyl protecting group in cysteine derivatives

An In-depth Technical Guide to the Role of the Benzyl Protecting Group in Cysteine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the S-benzyl protecting group for cysteine, a cornerstone in peptide chemistry and drug development. We will explore its chemical properties, stability, deprotection methods, and applications, supported by comparative data, detailed experimental protocols, and workflow visualizations.

Cysteine's thiol side chain (-SH) is a highly reactive nucleophile, susceptible to a variety of undesirable side reactions during chemical synthesis, most notably oxidation to form disulfide bonds.[1][2] To ensure the integrity of a target peptide sequence during its assembly, this thiol group must be masked with a protecting group.

The S-benzyl (Bzl) group is one of the most established and robust thiol protecting groups.[3][4] It forms a stable thioether linkage with the cysteine sulfur atom. A key advantage of the S-benzyl group is its stability under the conditions used for both major solid-phase peptide synthesis (SPPS) strategies: it resists the trifluoroacetic acid (TFA) used for Nα-Boc deprotection and the piperidine used for Nα-Fmoc deprotection.[1][5][6] This stability makes it a reliable choice for the synthesis of complex peptides. However, this robustness necessitates very strong, harsh conditions for its eventual removal.[5][6]

Its historical significance is underscored by its use in the first chemical synthesis of the hormone oxytocin by Vincent du Vigneaud, a landmark achievement that contributed to his Nobel Prize in Chemistry in 1955.[3][4]

Comparative Analysis of Cysteine Protecting Groups

The choice of a protecting group is critical and depends on the overall synthetic strategy, particularly the desired conditions for final deprotection and disulfide bond formation. The S-benzyl group belongs to a class of protecting groups that are typically removed under strong acidolytic or reductive conditions.

The following diagram illustrates the classification of common cysteine protecting groups based on their lability, positioning the benzyl group within this chemical landscape.

Quantitative and Qualitative Data Summary

The following table summarizes the properties of the S-benzyl group in comparison to other commonly used cysteine protecting groups in peptide synthesis.

| Protecting Group | Abbreviation | Stability Conditions | Deprotection Reagents & Conditions | Key Features |

| Benzyl | Bzl | Stable to TFA and piperidine. | Na/liquid NH₃ (reductive cleavage) Anhydrous HF (strong acidolysis)[1][7] | Highly stable; requires harsh cleavage; risk of side reactions.[7][8] |

| 4-Methylbenzyl | MeBzl, Meb | Stable to TFA and piperidine. | Anhydrous HF (less stable than Bzl).[1][9] | Slightly more labile to strong acid than unsubstituted Bzl.[1] |

| 4-Methoxybenzyl | Mob | Stable to piperidine; limited stability in TFA. | Anhydrous HF, TFMSA; I₂/DMSO (oxidative).[1][10][11] | More acid-labile than Bzl; allows for more varied deprotection strategies.[12] |

| Trityl | Trt | Stable to base; labile to mild acid. | TFA with scavengers (e.g., TIS); I₂.[1][13] | Highly acid-labile; useful for on-resin disulfide formation.[13] |

| Acetamidomethyl | Acm | Stable to HF, TFA, and piperidine. | Mercury(II) acetate [Hg(OAc)₂]; Iodine (I₂).[1][14] | Orthogonal group, stable to acidolysis; cleavage often involves toxic reagents.[1] |

| tert-Butyl | tBu | Stable to TFA, piperidine, and iodine oxidation. | TFMSA; Mercury(II) acetate.[1][14] | Very stable orthogonal group, useful in complex syntheses.[1] |

Experimental Workflows and Protocols

The S-benzyl group is most classically associated with the Boc/Bzl strategy of solid-phase peptide synthesis. The workflow involves the repetitive removal of the temporary Nα-Boc group with TFA, followed by neutralization and coupling of the next Boc-protected amino acid. The Cys(Bzl) side chain remains intact throughout this process until the final cleavage step.

The diagram below outlines the typical workflow for incorporating a Cys(Bzl) residue in Boc-SPPS.

Key Experimental Protocols

Protocol 1: Synthesis of S-Benzyl-L-Cysteine This protocol is adapted from the classic method involving the reduction of cystine followed by alkylation.[15]

-

Setup: In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense approximately 100 mL of anhydrous liquid ammonia.

-

Dissolution: Add 10 g of L-cystine to the liquid ammonia with stirring. Cystine is readily soluble in this medium.[15]

-

Reduction: Carefully add small, clean pieces of metallic sodium to the stirred solution. The appearance of a persistent blue color indicates that the reduction of the disulfide bond to the thiol is complete. Avoid a large excess of sodium.[7][15]

-

Quenching: Quench the excess sodium by the cautious addition of ammonium chloride until the blue color disappears.

-

Alkylation: Slowly add an equimolar amount of benzyl chloride to the solution. The reaction is typically rapid.

-

Workup: Allow the ammonia to evaporate overnight in a fume hood. Dissolve the resulting residue in water, adjust the pH to the isoelectric point of S-benzyl-L-cysteine (approx. pH 5-6) with acetic acid to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water and ethanol, and dry under vacuum. Recrystallize from dilute aqueous ethanol if necessary.

Protocol 2: Deprotection of Cys(Bzl) using Sodium in Liquid Ammonia This method is effective for solution-phase deprotection of Bzl groups.

-

Setup: Assemble a reaction flask with a dry ice condenser and magnetic stirring in a well-ventilated fume hood.

-

Dissolution: Condense anhydrous liquid ammonia into the flask and dissolve the S-benzyl-cysteine-containing peptide.

-

Reduction: While stirring vigorously, add small pieces of sodium until a stable blue color persists for 2-5 minutes. Systematic investigation has shown that a large excess of sodium can lead to undesired side reactions like cleavage of peptide bonds or reduction of carboxamide groups.[7]

-

Quenching: Add a proton source, such as ammonium chloride or acetic acid, to quench the reaction until the blue color is discharged.

-

Workup: Evaporate the ammonia. The resulting peptide residue can then be desalted and purified by standard chromatographic techniques.

Protocol 3: Final Cleavage and Deprotection using Anhydrous HF This is the standard procedure for Boc/Bzl SPPS and requires specialized equipment. CAUTION: Anhydrous HF is extremely corrosive, toxic, and hazardous. This procedure must only be performed by trained personnel in a dedicated, HF-resistant apparatus. [9]

-

Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin (e.g., 1 g) in a Kel-F reaction vessel.

-

Scavenger Addition: Add a scavenger mixture to the vessel. A common mixture is p-cresol (1 mL). The scavenger is critical for trapping the highly reactive benzyl carbocations generated during cleavage, which can otherwise cause alkylation of nucleophilic residues like Trp, Tyr, and Met.[8][9][16]

-

HF Condensation: Cool the reaction vessel to -78 °C (dry ice/acetone bath). Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

-

Cleavage Reaction: Transfer the vessel to an ice-water bath (0 °C) and stir for 1 hour. The reaction temperature should be maintained between -5 and 0 °C to ensure efficient removal of the Bzl group while minimizing side reactions.[9]

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum, trapping the vapor in a calcium oxide scrubber.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the residue. Triturate the solid to break it up.

-

Isolation and Purification: Collect the peptide by filtration, wash several times with cold ether to remove the scavengers, and dry under vacuum. The crude peptide is then dissolved in an appropriate aqueous buffer (e.g., dilute acetic acid) and purified, typically by reverse-phase HPLC.

Applications in Research and Drug Development

The use of S-benzyl cysteine derivatives extends beyond simple peptide synthesis into several key areas of biomedical research.

-

Pharmaceutical Intermediates: S-benzyl-L-cysteine and its derivatives serve as crucial building blocks in the synthesis of complex pharmaceuticals.[17] Its structure can enhance the stability and solubility of parent compounds, which are critical attributes for successful drug formulations.[17]

-

Peptide-Based Therapeutics: It is integral to the synthesis of peptide drugs. For instance, S-benzyl cysteine-based cyclic dipeptides have been used to create hydrogels for the sustained release of anticancer drugs like 5-fluorouracil, demonstrating enhanced efficacy compared to the drug alone.[18][19]

-

Enzyme Inhibition Studies: Benzylcysteine has been identified as a competitive inhibitor of the amino acid transporter ASCT2, which is a target in cancer research.[20] It also acts as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), an enzyme involved in cysteine biosynthesis in plants, suggesting its potential as a novel herbicide.[21]

Advantages and Disadvantages

The S-benzyl group remains a relevant tool in the chemist's arsenal, but its selection requires a careful weighing of its benefits and drawbacks.

| Advantages | Disadvantages |

| High Stability: Extremely robust and stable to most reagents and conditions used in both Fmoc and Boc SPPS.[1][5] | Harsh Deprotection: Requires highly corrosive (HF) or hazardous (Na/NH₃) reagents for removal.[7][9] |

| Low Cost: The starting materials (benzyl chloride, cysteine) are relatively inexpensive. | Side Reaction Potential: Cleavage generates reactive benzyl carbocations that can alkylate sensitive residues if not properly scavenged.[8][9] |

| Well-Established: A vast body of literature exists, making its behavior predictable and protocols well-optimized.[3][6] | Limited Orthogonality: Cannot be removed in the presence of many other protecting groups, limiting its utility in strategies requiring sequential deprotection.[22] |

| Proven Track Record: Successfully used in the synthesis of numerous complex peptides, including the first synthesis of oxytocin.[3] | Safety Concerns: The required deprotection reagents (HF, sodium metal) pose significant safety and handling challenges. |

References

- 1. peptide.com [peptide.com]

- 2. bachem.com [bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. peptide.com [peptide.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 14. peptide.com [peptide.com]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. Hf cleavage and deprotection from resins | PPTX [slideshare.net]

- 17. chemimpex.com [chemimpex.com]

- 18. S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.com [medchemexpress.com]

- 21. mdpi.com [mdpi.com]

- 22. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

An In-depth Technical Guide to H-Cys(Bzl)-OH: Structure, Functional Groups, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of S-benzyl-L-cysteine (H-Cys(Bzl)-OH), a protected derivative of the amino acid L-cysteine. This document details its chemical structure, key functional groups, and physicochemical properties. Furthermore, it presents spectroscopic data, a detailed synthesis protocol, and explores its role as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL) in the plant sulfur assimilation pathway, a mechanism with implications for herbicide development and research into oxidative stress.

Chemical Structure and Functional Groups

This compound, systematically named (2R)-2-amino-3-(benzylsulfanyl)propanoic acid, is an L-cysteine derivative where the hydrogen atom of the thiol group is replaced by a benzyl group.[1] This protective group enhances the stability of the molecule, particularly preventing the oxidation of the thiol to a disulfide.[2]

The core structure of this compound comprises a chiral carbon center, characteristic of amino acids. The key functional groups are:

-

Carboxylic Acid Group (-COOH): This acidic functional group is capable of donating a proton and participates in peptide bond formation.

-

Amino Group (-NH₂): This basic functional group can accept a proton and is also crucial for peptide bond synthesis.

-

S-Benzyl Thioether Group (-S-CH₂-C₆H₅): The benzyl group serves as a protecting group for the thiol, preventing its oxidation and allowing for selective reactions at other parts of the molecule. This group is relatively stable but can be removed under specific chemical conditions.

The presence of these functional groups makes this compound a valuable building block in peptide synthesis and a subject of study in various biochemical contexts.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂S | [1] |

| Molecular Weight | 211.28 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 214 °C (decomposes) | |

| Optical Rotation | [α]²⁰/D +23° (c = 2 in 1 M NaOH) | |

| CAS Number | 3054-01-1 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Signals | Interpretation |

| ¹H NMR | δ ~7.3 (m, 5H), δ ~4.0 (m, 1H), δ ~3.8 (s, 2H), δ ~3.0 (m, 2H) | Phenyl protons, α-proton, benzyl CH₂, β-protons |

| ¹³C NMR | δ ~172 (C=O), δ ~138 (Ar-C), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~127 (Ar-CH), δ ~54 (α-C), δ ~36 (β-C), δ ~36 (benzyl CH₂) | Carboxyl carbon, aromatic carbons, α-carbon, β-carbon, benzyl carbon |

| FT-IR (cm⁻¹) | ~3000-2850 (C-H stretch), ~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600-1450 (C=C stretch, aromatic), ~1580 (N-H bend) | Aliphatic and aromatic C-H, carboxylic acid O-H, carbonyl, aromatic ring, amine |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 211. Key Fragments: m/z 121 (M - benzyl), m/z 91 (benzyl cation) | Confirmation of molecular weight and characteristic fragmentation pattern |

Experimental Protocols

Synthesis of S-benzyl-L-cysteine (this compound)

This protocol outlines a common laboratory-scale synthesis of S-benzyl-L-cysteine from L-cysteine hydrochloride and benzyl chloride.

Materials:

-

L-cysteine hydrochloride monohydrate

-

Benzyl chloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine hydrochloride monohydrate in deionized water. Cool the solution in an ice bath with continuous stirring.

-

Base Addition: Slowly add a solution of sodium hydroxide to the cooled cysteine solution. The amount of NaOH should be sufficient to neutralize the hydrochloride and deprotonate the thiol group, forming the thiolate anion.

-

Addition of Benzyl Chloride: While maintaining the temperature between 0-5°C, slowly add a solution of benzyl chloride in ethanol to the reaction mixture. The benzyl chloride will react with the nucleophilic thiolate.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for approximately 2 hours.

-

Precipitation: Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH reaches approximately 5.5. The product, S-benzyl-L-cysteine, will precipitate out of the solution.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold deionized water, cold ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified S-benzyl-L-cysteine product under vacuum to a constant weight.

Characterization: The identity and purity of the synthesized product should be confirmed by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS) to compare with the data presented in Table 2.

Biological Activity and Signaling Pathway

This compound, often referred to as S-benzyl-L-cysteine (SBC) in biological studies, has been identified as an inhibitor of the enzyme O-acetylserine(thiol) lyase (OAS-TL). This enzyme plays a crucial role in the sulfur assimilation pathway in plants, catalyzing the final step in the synthesis of L-cysteine from O-acetylserine (OAS) and sulfide.

Inhibition of the Sulfur Assimilation Pathway

The inhibition of OAS-TL by SBC disrupts the normal flow of the sulfur assimilation pathway, leading to a deficiency in L-cysteine and an accumulation of its precursor, OAS. Cysteine is a vital amino acid for the synthesis of proteins, glutathione, and other essential sulfur-containing compounds. Its depletion can have significant consequences for plant growth and development.

Induction of Oxidative Stress

The disruption of cysteine synthesis by this compound can lead to a state of oxidative stress within the plant. This is due to the reduced availability of glutathione, a major antioxidant that relies on cysteine for its synthesis. The imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify them results in cellular damage.

Experimental Workflow: Analysis of Oxidative Stress

The following diagram illustrates a typical experimental workflow to assess the impact of this compound on oxidative stress in plants.

Applications in Research and Drug Development

This compound serves as a versatile tool in several areas of scientific research and development:

-

Peptide Synthesis: As a protected cysteine derivative, it is widely used in solid-phase and solution-phase peptide synthesis to introduce cysteine residues into peptide chains without the risk of disulfide bond formation during synthesis.[2]

-

Herbicide Development: Its inhibitory effect on a key enzyme in the plant sulfur assimilation pathway makes it a lead compound for the development of novel herbicides.

-

Oxidative Stress Research: It is utilized as a tool to induce and study oxidative stress in plant biology, helping to elucidate the mechanisms of antioxidant defense.

-

Drug Development: Cysteine derivatives are explored for their potential therapeutic roles, including antioxidant and anti-inflammatory properties.[2] this compound can serve as a starting material or intermediate in the synthesis of more complex pharmaceutical compounds.

Conclusion

This compound is a chemically and biologically significant molecule with a well-defined structure and versatile applications. Its role as a protected amino acid in peptide synthesis is well-established, and its function as an inhibitor of a key plant metabolic pathway opens avenues for agricultural and biological research. This technical guide provides foundational knowledge for researchers and professionals working with this compound, from its fundamental properties to its practical applications. Further research into the specific interactions of this compound with its biological targets will continue to expand its utility in various scientific disciplines.

References

Cysteine Protection in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine's unique thiol side chain is a cornerstone of peptide and protein chemistry, enabling the formation of disulfide bridges that are critical for structural integrity and biological function. However, the high nucleophilicity of the thiol group also presents a significant challenge during solid-phase peptide synthesis (SPPS), necessitating the use of protecting groups to prevent undesirable side reactions.[1][2] This guide provides a comprehensive overview of the strategies and methodologies for cysteine protection, with a focus on their application in modern peptide synthesis.

The ideal cysteine protecting group should be stable to the iterative conditions of peptide chain elongation (typically basic conditions for Fmoc removal) while being selectively removable under conditions that do not degrade the peptide.[3] The choice of a specific protecting group is dictated by the overall synthetic strategy, particularly when the regioselective formation of multiple disulfide bonds is required.[4][5] This necessitates an orthogonal protection scheme, where different protecting groups can be removed independently of one another.[6]

Common Cysteine Protecting Groups

A variety of protecting groups have been developed for cysteine, each with distinct labilities and applications. These are broadly classified based on their cleavage conditions.

Acid-Labile Groups

These are among the most commonly used protecting groups in Fmoc-based SPPS, as they can often be removed concurrently with the final cleavage of the peptide from the resin.

-

Trityl (Trt): The trityl group is a bulky and highly acid-labile protecting group.[7] It is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA).[2] Due to the stability of the trityl cation released upon cleavage, scavengers such as triisopropylsilane (TIS) are essential to prevent re-alkylation of the deprotected cysteine or other sensitive residues like tryptophan.[2] While cost-effective, C-terminal Cys(Trt) residues are prone to racemization.[1]

-

4-Methoxytrityl (Mmt): The Mmt group is even more acid-labile than Trt and can be removed with very dilute TFA (1-2% in DCM).[8] This allows for on-resin deprotection and subsequent modification or disulfide bond formation while other acid-labile protecting groups remain intact.[1]

-

Diphenylmethyl (Dpm): The Dpm group offers greater stability than Trt, requiring higher concentrations of TFA for removal.[1][9] This increased stability makes it compatible with the on-resin removal of Mmt, enabling orthogonal strategies for forming multiple disulfide bonds.[1][10] Fmoc-Cys(Dpm)-OH has also been shown to reduce racemization compared to its Trt counterpart during coupling.[10]

-

Tetrahydropyranyl (Thp): The Thp group is another acid-labile option that has demonstrated superior performance in reducing racemization and the formation of β-piperidinylalanine side products, especially for C-terminal cysteines, when compared to Trt, Dpm, Acm, and StBu derivatives.[1][2] It is stable to 1% TFA in DCM, allowing for its use in the synthesis of protected peptide fragments on hyper-acid labile resins.[1][2]

Thiolysis-Labile Groups

These groups are removed by reduction with thiol-containing reagents.

-

tert-Butylthio (StBu): The StBu group is stable to TFA, provided that thiol scavengers are not used in the cleavage cocktail.[1] It is typically removed by reduction with thiols like dithiothreitol (DTT) or phosphines.[1] This orthogonality makes it useful for strategies requiring the purification of a fully protected peptide before disulfide bond formation.

Base-Labile Groups

While less common in standard Fmoc-SPPS due to the use of piperidine for Fmoc removal, some base-labile groups find application in specific contexts.

-

9-fluorenylmethyl (Fm): The Fm group is labile to piperidine, similar to the Fmoc group. Its use is therefore limited but can be employed in strategies where a different N-terminal protecting group (e.g., Boc) is used.

Other Important Protecting Groups

-

Acetamidomethyl (Acm): The Acm group is stable to the standard TFA cleavage conditions, making it an excellent choice for orthogonal protection schemes.[11] It can be removed by treatment with mercury(II) acetate or silver trifluoromethanesulfonate, or more commonly, by oxidative cleavage with iodine, which can simultaneously form the disulfide bond.[2][12]

-

3-Nitro-2-pyridinesulfenyl (Npys): The Npys group is unstable to piperidine, limiting its direct use in Fmoc-SPPS.[2] However, it can be introduced at the N-terminus using a Boc-protected Cys(Npys) residue or post-synthetically.[2] The Npys group is readily cleaved by thiols, and its chromophoric nature allows for easy monitoring of reactions.

Quantitative Data on Cysteine Protection

Racemization of C-terminal Cysteine

The C-terminal cysteine residue is particularly susceptible to racemization during Fmoc-SPPS. The choice of protecting group and coupling conditions significantly impacts the degree of epimerization.

| Protecting Group | Coupling Conditions | Racemization (%) | Reference |

| Trt | HCTU/6-Cl-HOBt/DIEA (25 °C) | 8.0 | [10] |

| Trt | HCTU/6-Cl-HOBt/DIEA (80 °C) | 10.9 | [10] |

| Trt | HCTU/6-Cl-HOBt/DIEA (90 °C) | 26.6 | [10] |

| Dpm | HCTU/6-Cl-HOBt/DIEA (25 °C) | 1.2 | [10] |

| Dpm | HCTU/6-Cl-HOBt/DIEA (80 °C) | 3.0 | [10] |

| Dpm | HCTU/6-Cl-HOBt/DIEA (90 °C) | 4.5 | [10] |

| Thp | DIPCDI/Oxyma Pure | 0.74 | [1][10] |

| Trt | DIPCDI/Oxyma Pure | 3.3 | [1][10] |

| Dpm | DIPCDI/Oxyma Pure | 6.8 | [1][10] |

Deprotection Efficiency and Yields

The efficiency of protecting group removal is crucial for obtaining high yields of the desired peptide.

| Protecting Group | Deprotection Conditions | Deprotection Efficiency/Yield | Reference |

| Mob | DTNP (2 eq.) in TFA/thioanisole | Quantitative | [2] |

| Acm | DTNP (>15 eq.) in TFA/thioanisole | ~90% | [2] |

| Mob | DTP (>6 eq.) in TFA/thioanisole | Quantitative | [2] |

| Acm | DTP (15 eq.) in TFA/thioanisole | ~40% | [2] |

| Acm | TIS in TFA (37 °C, 12 h) | 70% | [13] |

| Mmt | 2% TFA, 5% TIS in DCM (5 x 10 min) | >50% (indirectly measured) |

Experimental Protocols

Synthesis of Fmoc-Cys(PG)-OH Derivatives

Protocol 1: Synthesis of Fmoc-Cys(Acm)-OH

This one-pot synthesis is an efficient method for preparing Fmoc-Cys(Acm)-OH.

-

Step 1: Preparation of Cys(Acm) solution.

-

Combine hydrochloric acid, L-cysteine hydrochloride, N-acetyl-hydroxymethylamine (Acm), and water in a mass ratio of 4:(0.8-1.5):(1.6-2.4):(3-5).

-

Stir the mixture at 0-10 °C for 18-30 hours to obtain the Cys(Acm) solution.[14]

-

-

Step 2: Fmoc protection.

-

To the Cys(Acm) solution, add Fmoc-OSu.

-

Adjust the pH of the solution to neutral or slightly alkaline.

-

Allow the reaction to proceed to completion to obtain the crude Fmoc-Cys(Acm)-OH.[14]

-

-

Step 3: Purification.

-

Purify the crude product by extraction, acidification, and washing to yield the final Fmoc-Cys(Acm)-OH product.[14]

-

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a standard cycle for incorporating a protected cysteine residue into a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 7 minutes, drain, and repeat for another 7 minutes to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling:

-

Dissolve the Fmoc-Cys(PG)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Repeat: Continue with the next Fmoc-amino acid coupling cycle.

Deprotection and Disulfide Bond Formation

Protocol 3: On-Resin Deprotection of Cys(Mmt) and Oxidation

This protocol is used for the selective removal of the Mmt group and subsequent disulfide bond formation on the solid support.

-

Mmt Removal:

-

Wash the peptidyl-resin with DCM.

-

Treat the resin with a solution of 1-2% TFA and 5% TIS in DCM. Repeat the treatment multiple times (e.g., 5 x 10 minutes) to ensure complete removal of the Mmt group.

-

Wash the resin with DCM and then DMF.

-

-

On-Resin Oxidation with N-Chlorosuccinimide (NCS):

Protocol 4: Cleavage and Deprotection of Acid-Labile Protecting Groups

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile protecting groups like Trt, Dpm, and Thp.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail in a fume hood. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) can be used.[1][2]

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin.

-

Allow the reaction to proceed for 1.5-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional TFA.

-

-

Peptide Precipitation: Precipitate the peptide from the combined filtrates by adding cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

Protocol 5: Deprotection of Cys(Acm) and Oxidative Disulfide Bond Formation with Iodine

This protocol is for the removal of the Acm group and concurrent formation of a disulfide bond in solution.

-

Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or aqueous methanol.

-

Iodine Treatment: Add a solution of iodine (in methanol or acetic acid) to the peptide solution. The reaction is typically fast in polar solvents.

-

Monitoring: Monitor the reaction by HPLC.

-

Quenching: Quench the excess iodine with a solution of ascorbic acid.

Orthogonal Protection Strategies for Multi-Disulfide Peptides

The synthesis of peptides with multiple, regioselectively formed disulfide bonds requires a careful selection of orthogonal protecting groups. A common strategy involves the use of protecting groups with different labilities, allowing for their sequential removal and the stepwise formation of disulfide bridges.

A popular combination for a two-disulfide-bonded peptide is the use of an acid-labile group (e.g., Mmt or Trt) and the Acm group. The acid-labile group is removed first, either on-resin (for Mmt) or during cleavage (for Trt), and the first disulfide bond is formed. The Acm group is then removed in a separate step, followed by the formation of the second disulfide bond.

For peptides with three or more disulfide bonds, a more complex orthogonal set is required, which might include a combination of highly acid-labile (e.g., Mmt), moderately acid-labile (e.g., Trt or Dpm), and stable groups like Acm or StBu.

Visualizing Cysteine Protection Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows in cysteine protection and peptide synthesis.

References

- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 2. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.csic.es [digital.csic.es]

- 4. rsc.org [rsc.org]

- 5. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptidetherapeutics.org [peptidetherapeutics.org]

- 7. graphviz dot file example · GitHub [gist.github.com]

- 8. researchgate.net [researchgate.net]

- 9. Fmoc-Cys(Dpm)-OH Novabiochem 247595-29-5 [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. documentation.tricentis.com [documentation.tricentis.com]

- 12. benchchem.com [benchchem.com]

- 13. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

S-Benzyl-L-cysteine: A Technical Guide for Researchers

Introduction

S-Benzyl-L-cysteine is a derivative of the amino acid L-cysteine where the thiol group is protected by a benzyl group. This modification makes it a crucial building block in peptide synthesis and a compound of interest for its potential therapeutic applications. Its role as a protected form of cysteine prevents the unwanted formation of disulfide bonds during the stepwise assembly of peptide chains. Furthermore, S-Benzyl-L-cysteine has demonstrated significant biological activity, including antioxidant properties and the ability to inhibit specific enzymatic pathways, making it a valuable tool for researchers in drug development and biochemistry.

This technical guide provides a comprehensive overview of S-Benzyl-L-cysteine, including its physicochemical properties, synthesis protocols, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

S-Benzyl-L-cysteine is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the tables below.

| Identifier | Value | Reference |

| CAS Number | 3054-01-1 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂S | [1] |

| Molecular Weight | 211.28 g/mol | [2] |

| IUPAC Name | (2R)-2-amino-3-(benzylsulfanyl)propanoic acid | [2] |

| Synonyms | H-Cys(Bzl)-OH, L-S-Benzylcysteine, 3-(Benzylthio)-L-alanine | [1][2] |

| Property | Value | Reference |

| Melting Point | 214 °C (decomposes) | [3] |

| Optical Rotation [α]20/D | +23° (c = 2 in 1 M NaOH) | |

| pKa | 2.10 ± 0.10 (Predicted) | [3] |

| Solubility | Almost transparent in 1mol/L NaOH | [3] |

Synthesis of S-Benzyl-L-cysteine

A common method for the synthesis of S-Benzyl-L-cysteine involves the reaction of L-cysteine hydrochloride with benzyl bromide in a basic solution.

Experimental Protocol: Synthesis from L-Cysteine

Materials:

-

L-cysteine hydrochloride

-

Benzyl bromide

-

2N Sodium hydroxide (NaOH) solution

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ether

Procedure: [4]

-

Prepare a rapidly stirred mixture of 2N sodium hydroxide solution (15 mL) and ethanol (35 mL).

-

Sequentially add L-cysteine hydrochloride (1.3 g, 8.2 mmol) and benzyl bromide (0.98 mL, 8.2 mmol) to the mixture.

-

Allow the reaction to proceed for 1 hour at room temperature.

-

Slowly add concentrated hydrochloric acid to neutralize the reaction mixture to a pH of 6-7.

-

A precipitate will form. Collect the precipitate by filtration.

-

Wash the collected solid sequentially with water, ethanol, and ether.

-

Dry the final product, S-benzyl-L-cysteine.

Caption: Synthesis workflow for S-Benzyl-L-cysteine.

Applications in Research and Drug Development

Peptide Synthesis

S-Benzyl-L-cysteine is extensively used in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[4] The benzyl group serves as a stable protecting group for the thiol side chain of cysteine, preventing its oxidation and the formation of undesired disulfide bonds during peptide elongation.[5] It is typically used in the Boc/Bzl protection scheme, where the Nα-amino group is protected by a tert-butyloxycarbonyl (Boc) group and side chains are protected by benzyl-based groups.[5]

Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized cycle for the incorporation of an Nα-Boc-S-benzyl-L-cysteine residue into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin (with a free N-terminal amine)

-

Nα-Boc-S-benzyl-L-cysteine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Solvent (e.g., DMF, DCM)

-

Deprotection agent (e.g., Trifluoroacetic acid (TFA) in DCM)

Procedure:

-

Swelling: Swell the peptide-resin in an appropriate solvent like DMF.

-

Activation: Pre-activate Nα-Boc-S-benzyl-L-cysteine by dissolving it with a coupling reagent and a base in DMF.

-

Coupling: Add the activated amino acid solution to the swollen resin and agitate to allow the coupling reaction to proceed.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

-

Deprotection: Remove the Nα-Boc protecting group with a solution of TFA in DCM to expose the new N-terminal amine for the next coupling cycle.

-

Neutralization: Neutralize the resulting TFA salt with a base like DIEA.

-

Washing: Wash the resin again to prepare for the next amino acid coupling.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups (including the S-benzyl group) are removed, typically using a strong acid like hydrofluoric acid (HF).[5]

Caption: General workflow for SPPS using Boc-S-benzyl-L-cysteine.

Biological Activity and Potential Applications

S-Benzyl-L-cysteine exhibits notable biological activities that are of interest to drug development professionals.

-

Antioxidant Properties: As a thiol compound, S-Benzyl-L-cysteine and its derivatives have been studied for their antioxidant capabilities, which can help protect cells from damage caused by reactive oxygen species (ROS).[1][6] The synergistic antioxidant effects of cysteine derivatives with other compounds are an active area of research for applications in food preservation and health supplements.[6]

-

Enzyme Inhibition: S-Benzyl-L-cysteine acts as an inhibitor of the enzyme O-acetylserine(thiol) lyase (OAS-TL).[7][8] This enzyme is crucial for the synthesis of L-cysteine in plants.[7] By inhibiting this pathway, S-Benzyl-L-cysteine can impair plant growth, triggering oxidative stress and damaging photosynthesis.[7][8] This mechanism suggests its potential as a lead compound for the development of novel herbicides.[7]

Caption: Inhibition of the plant cysteine synthesis pathway by S-Benzyl-L-cysteine.

Conclusion

S-Benzyl-L-cysteine is a versatile and indispensable compound in the field of peptide chemistry. Its primary role as a protected cysteine derivative ensures the fidelity of peptide synthesis. Beyond this synthetic utility, its inherent biological activities, particularly as an antioxidant and a specific enzyme inhibitor, open avenues for its application in drug discovery and agricultural science. This guide provides foundational technical information to aid researchers in leveraging the properties of S-Benzyl-L-cysteine in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3054-01-1 CAS MSDS (S-Benzyl-L-cysteine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. S-Benzyl-L-cysteine CAS#: 3054-01-1 [amp.chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of S-Benzyl-L-cysteine (H-Cys(Bzl)-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Benzyl-L-cysteine (H-Cys(Bzl)-OH) is a pivotal derivative of the amino acid L-cysteine, widely utilized in pharmaceutical research and development. Its S-benzyl protecting group confers enhanced stability and modulates its physicochemical properties, making it a valuable building block in peptide synthesis and a subject of interest for its potential therapeutic applications, including its role as an antioxidant. This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of this compound, intended to support researchers and professionals in its effective application. While specific quantitative data for this compound is limited in publicly accessible literature, this guide extrapolates from data on L-cysteine and related S-substituted derivatives to provide a robust framework for its handling and characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and formulation. Key properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | S-Benzyl-L-cysteine, L-Cys(Bzl)-OH, (2R)-2-amino-3-(benzylsulfanyl)propanoic acid | [1][2] |

| CAS Number | 3054-01-1 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂S | [1][2] |

| Molecular Weight | 211.28 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 214 °C (decomposes) | |

| Optical Rotation | [α]20/D +23° (c = 2 in 1 M NaOH) | |

| Storage Conditions | Sealed in a dry place at room temperature. | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various experimental and formulation contexts. The presence of the hydrophobic benzyl group significantly influences its solubility characteristics compared to the parent amino acid, L-cysteine.

Expected Solubility Behavior

-

Aqueous Solubility : The introduction of the nonpolar benzyl group is expected to decrease the aqueous solubility of this compound compared to L-cysteine, which is highly soluble in water (28 g/100 mL at 25 °C)[3]. The solubility in aqueous solutions will also be pH-dependent, with higher solubility expected at pH values away from its isoelectric point.

-

Organic Solvent Solubility : this compound is expected to exhibit improved solubility in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) compared to its solubility in water. A derivative, S-Benzyl-N-acetyl-L-cysteine, has a calculated aqueous solubility of 8.9 g/L at 25 °C[4].

Experimental Protocol for Solubility Determination

A reliable and straightforward method for determining the solubility of this compound is the isothermal gravimetric method[5].

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, phosphate buffer of a specific pH) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Evaporate the solvent from the supernatant under vacuum or gentle heating.

-

Calculation: Weigh the dried residue. The solubility can then be calculated and expressed in units such as g/100 mL or mol/L.

For low solubility measurements, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry can be employed to quantify the concentration of this compound in the saturated solution[6].

Stability Profile

The stability of this compound under various conditions is crucial for its storage, handling, and application in drug development. The S-benzyl group provides significant protection to the reactive thiol group, enhancing its overall stability compared to L-cysteine.

pH-Dependent Stability

The stability of this compound is expected to be influenced by pH. For L-cysteine, stability is greater in acidic solutions, as the protonated thiol group is less susceptible to oxidation[3]. A similar trend is anticipated for this compound, although the benzyl group already provides substantial protection against oxidation. Studies on other S-substituted cysteine derivatives have shown that they are more stable at highly acidic or basic pH compared to neutral pH, where intramolecular rearrangements can occur[7].

Thermal Stability

This compound is a crystalline solid with a high melting point and decomposes upon melting, indicating good thermal stability at ambient temperatures. Thermal decomposition of cysteine-containing compounds typically occurs at temperatures above 200 °C[8].

Oxidative Stability

The primary degradation pathway for cysteine is the oxidation of its thiol group. The S-benzyl group in this compound effectively blocks this pathway, making it significantly more resistant to oxidation than L-cysteine. However, under strong oxidizing conditions (e.g., in the presence of hydrogen peroxide), oxidation of the sulfur atom to a sulfoxide or sulfone is possible. Kinetic studies on the reaction of L-cysteine with hydrogen peroxide have shown that the reaction rate is pH-dependent and proceeds via a nucleophilic attack of the thiolate anion on H₂O₂[9].

Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is the preferred approach to assess the stability of this compound and to identify and quantify any degradation products.

Methodology:

-

Forced Degradation Studies: Subject solutions of this compound to various stress conditions:

-

Acidic/Basic Hydrolysis: Incubate in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures (e.g., 60 °C).

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose a solid sample or a solution to high temperatures (e.g., 80 °C).

-

Photostability: Expose a solution to UV light.

-

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound and its potential degradation products absorb (e.g., around 220 nm).

-

-

Method Validation: The stability-indicating method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear[10][11][12]. The method must be able to resolve the parent compound from all significant degradation products.

Role in Biological Pathways and Experimental Workflows

This compound has been identified as an inhibitor of O-acetylserine (thiol) lyase (OAS-TL), a key enzyme in the cysteine biosynthesis pathway in plants[13]. This inhibitory action disrupts the synthesis of L-cysteine, a crucial amino acid for plant growth and development.

Cysteine Biosynthesis Pathway Inhibition

The following diagram illustrates the cysteine biosynthesis pathway and the point of inhibition by S-Benzyl-L-cysteine.

Experimental Workflow for Stability Analysis

The logical flow for conducting a comprehensive stability analysis of this compound is depicted below.

Conclusion

S-Benzyl-L-cysteine is a compound of significant interest in pharmaceutical and scientific research. While specific, publicly available quantitative data on its solubility and stability are sparse, a robust understanding of its behavior can be extrapolated from its chemical structure and data on related compounds like L-cysteine. The S-benzyl group confers enhanced stability, particularly against oxidation, and modifies its solubility profile, increasing its affinity for organic solvents. The experimental protocols outlined in this guide provide a framework for researchers to determine the precise solubility and stability parameters of this compound for their specific applications. Further research to generate and publish this fundamental data would be of great value to the scientific community.

References

- 1. 3054-01-1 CAS MSDS (S-Benzyl-L-cysteine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. S-Benzyl-L-cysteine CAS#: 3054-01-1 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. validated stability indicating: Topics by Science.gov [science.gov]

- 11. validated specific stability-indicating: Topics by Science.gov [science.gov]

- 12. japsonline.com [japsonline.com]

- 13. Inhibition of O-acetylserine (thiol) lyase as a promising new mechanism of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing and Purity of H-Cys(Bzl)-OH for Researchers and Drug Development Professionals

Introduction

H-Cys(Bzl)-OH, also known as S-benzyl-L-cysteine, is a pivotal protected amino acid derivative extensively utilized in peptide synthesis and drug development. Its benzyl protecting group on the thiol functionality of cysteine prevents unwanted side reactions, such as disulfide bond formation, during peptide chain elongation. The purity and quality of this compound are paramount for the successful synthesis of peptides and active pharmaceutical ingredients (APIs), as impurities can lead to failed syntheses, difficult purifications, and the introduction of potentially harmful byproducts. This technical guide provides an in-depth overview of the commercial sources, typical purity specifications, and the analytical methodologies employed to ensure the quality of this compound for research and development purposes.

Commercial Sources and Purity Specifications

This compound is readily available from a multitude of chemical suppliers specializing in amino acids, peptide synthesis reagents, and fine chemicals. These suppliers cater to a wide range of needs, from small-scale research quantities to bulk quantities required for large-scale manufacturing. The purity of commercially available this compound is generally high, with most suppliers offering grades exceeding 98% or 99%, as determined by High-Performance Liquid Chromatography (HPLC).

Below is a summary of prominent commercial suppliers and their typical purity specifications for this compound.

| Supplier | Stated Purity | Analytical Method(s) |

| MedChemExpress | 99.60%[1] | HPLC |

| Flamma Spa | Not specified, "Contact us for more information"[2] | Not specified |

| Advanced ChemTech | Not specified[3] | Not specified |

| Apeptide | >98%[4] | Not specified |

| Ruifu Chemical | >98.0% (HPLC), with a lot-specific CoA showing 99.8%[5] | HPLC, Mass Spectrum, NMR Spectrum[5] |

| Aapptec | Not specified, "*Refer to Certificate of Analysis for lot specific data"[6] | Not specified |

It is crucial for researchers and drug development professionals to request and scrutinize the Certificate of Analysis (CoA) for each specific lot of this compound. The CoA provides detailed information on the purity and the analytical methods used for its determination.

Experimental Protocols for Purity Assessment

The quality control of this compound relies on a combination of chromatographic and spectroscopic techniques to confirm its identity, quantify its purity, and identify any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A typical reverse-phase HPLC method is employed to separate the main compound from any related impurities.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile (MeCN), both containing an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA) or a buffer like ammonium formate. For instance, a gradient could start with a higher percentage of aqueous phase and ramp up the organic phase. A representative mobile phase could be:

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

-

Gradient: A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 210-220 nm, where the peptide bond and the benzyl group absorb.

-

Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying any organic impurities.

Methodology:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent as it can dissolve the amino acid and has distinct solvent peaks that do not interfere with the analyte signals.

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: A few milligrams of the sample are dissolved in approximately 0.5-0.7 mL of the deuterated solvent.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Analysis: The chemical shifts, splitting patterns, and integration of the peaks are compared to a reference spectrum or the expected structure of this compound. Key expected signals include those for the aromatic protons of the benzyl group, the methine proton at the alpha-carbon, the methylene protons of the cysteine side chain, and the methylene protons of the benzyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 212.07).

Chiral Purity Analysis

For applications where the stereochemical integrity is critical, chiral HPLC is employed to determine the enantiomeric purity of L-H-Cys(Bzl)-OH and to quantify the presence of the D-enantiomer.

Methodology:

-

Column: A chiral stationary phase (CSP) capable of separating enantiomers. Polysaccharide-based chiral columns are often effective.

-

Mobile Phase: The mobile phase composition is highly dependent on the chiral column used and may consist of a mixture of alkanes (like hexane) and alcohols (like isopropanol) for normal-phase chromatography, or aqueous buffers with an organic modifier for reverse-phase chromatography.

-

Detection: UV detection is typically used.

-

Analysis: The chromatogram will show two peaks if both enantiomers are present. The enantiomeric excess (e.e.) is calculated based on the relative peak areas of the L- and D-enantiomers.

Quality Control Workflow and Analytical Interrelation

The following diagrams illustrate the typical quality control workflow for commercially supplied this compound and the logical relationship between the key analytical techniques used for its purity determination.

The procurement of high-purity this compound is a critical first step in many research and drug development endeavors. By understanding the available commercial sources, carefully reviewing supplier-provided data, and being knowledgeable about the key analytical techniques used for quality control, scientists can ensure the integrity of their starting materials. This diligence helps to mitigate risks of failed experiments and ensures the reliability and reproducibility of their scientific outcomes. For cGMP applications, a more rigorous qualification of suppliers and validation of analytical methods would be required.

References

Beyond the Building Block: An In-depth Technical Guide to the Diverse Applications of H-Cys(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

S-benzyl-L-cysteine [H-Cys(Bzl)-OH], a derivative of the amino acid cysteine, is widely recognized for its crucial role as a protected building block in peptide synthesis. However, its utility extends far beyond this foundational application. This technical guide delves into the diverse and impactful applications of this compound in fields ranging from agriculture and materials science to biochemical research and drug development. This document provides a comprehensive overview of its non-peptide synthesis applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and inspire further research.

Agricultural Applications: A Novel Herbicide Target

This compound has been identified as a potent inhibitor of the sulfur assimilation pathway in plants, presenting a promising avenue for the development of new herbicides. It specifically targets the enzyme O-acetylserine(thiol) lyase (OAS-TL), which is crucial for the synthesis of L-cysteine, an essential precursor for various physiological processes in plants.[1][2]

Impact on Plant Growth and Photosynthesis

Studies on various plant species, including maize (Zea mays) and morning glory (Ipomoea grandifolia), have demonstrated the inhibitory effects of this compound on growth and key photosynthetic parameters.[1][2][3][4]

| Plant Species | Parameter | Treatment | Result | Reference |

| Ipomoea grandifolia | Electron Transport Rate (J) | This compound | 19% decrease | [2][4] |

| Triose Phosphate Utilization (TPU) | This compound | 20% decrease | [2][4] | |

| Light-Saturation Point (LSP) | This compound | 22% decrease | [2][4] | |

| Max. Carboxylation Rate of Rubisco (Vcmax) | This compound | 23% decrease | [2][4] | |

| Light-Saturated Net Photosynthetic Rate (PNmax) | This compound | 24% decrease | [2][4] | |

| Stomatal Conductance (gs) | This compound | 34% decrease | [4] | |

| Quantum Yield of PSII (ΦPSII) | This compound | 19% decrease | [4] | |

| Electron Transport Rate through PSII (ETR) | This compound | 19% decrease | [4] | |

| Maximum Fluorescence Yield (Fm) | This compound | 14% decrease | [2][4] | |

| Variable Fluorescence (Fv) | This compound | 15% decrease | [2][4] | |

| Chlorophyll (SPAD index) | This compound | 15% decrease | [2][4] | |

| Root Malondialdehyde | This compound | 30% increase | [2][4] | |

| Root Reactive Oxygen Species | This compound | 55% increase | [2][4] | |

| Root Conjugated Dienes | This compound | 61% increase | [2][4] | |

| Zea mays | Growth | This compound | Significant decrease | [1] |

| CO2 Assimilation Rate | This compound | Diminished rate | [1] |

Experimental Protocols

1.2.1. Plant Growth Inhibition Assay

-

Plant Material: Maize (Zea mays) or Ipomoea grandifolia seedlings.

-

Growth Conditions: Plants are grown in vermiculite.

-

Treatment: Seedlings are exposed to this compound for a specified period (e.g., 96 hours or 14 days).

-

Analysis: Growth parameters such as shoot and root length, fresh and dry weight are measured and compared to control plants.

1.2.2. Photosynthesis Analysis

-